2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 4 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 4-bromobenzyl group. Piperazine and trifluoromethyl groups are common pharmacophores, often enhancing bioavailability and target affinity in drug candidates .
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4/c17-13-3-1-12(2-4-13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHZXCZAONNDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to target a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Compounds with a similar structure have been found to interact with their targets in various ways, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Compounds sharing the piperazine scaffold but differing in substituents or core heterocycles are well-documented:
- Quinoline-Piperazine Derivatives (): Compounds C1–C7 feature a quinoline core coupled to piperazine via a carbonyl linker. For example, C2 (Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) includes a 4-bromophenyl group, analogous to the target compound’s bromobenzyl substituent. The trifluoromethyl group in C7 mirrors the target’s CF₃ substitution, which is known to improve metabolic stability and lipophilicity .
- Triazole-Thiones (): Compounds 19a–21a incorporate a triazole-thione core with piperazine substitutions. 20a includes a 4-phenylpiperazine group, while 21a has a 4-(4-fluorophenyl)piperazine moiety.
- Pyrimidine-Based Analogues (–8): ECHEMI data describe compounds like 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () and 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine (). These share the pyrimidine core but differ in fused rings (thieno vs. benzothiolo), impacting π-stacking interactions and solubility .
Substituent Effects on Physicochemical Properties
- Halogen vs. Trifluoromethyl:
Bromine’s high molecular weight and lipophilicity (logP) may enhance membrane permeability compared to chloro (C3) or fluoro (C4) analogs. However, the trifluoromethyl group (C7, ) offers superior metabolic resistance due to its strong C–F bonds . - Core Heterocycle Influence: Quinoline (C1–C7) and thieno-pyrimidine () cores introduce planar aromatic systems, favoring intercalation or kinase inhibition, whereas the target’s simpler pyrimidine core may prioritize synthetic accessibility .
Data Tables
Table 1: Key Structural Analogues and Properties
Table 2: Substituent Impact on Properties
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